molecular formula C18H22N2O B5615505 1-(2-methoxybenzyl)-4-phenylpiperazine

1-(2-methoxybenzyl)-4-phenylpiperazine

Cat. No. B5615505
M. Wt: 282.4 g/mol
InChI Key: MMNRJDAPSFQWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxybenzyl)-4-phenylpiperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. MeOPP has been studied extensively for its potential use in scientific research due to its unique pharmacological properties.

Mechanism of Action

1-(2-methoxybenzyl)-4-phenylpiperazine is thought to exert its pharmacological effects by acting as a partial agonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. 1-(2-methoxybenzyl)-4-phenylpiperazine has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
1-(2-methoxybenzyl)-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic and antipsychotic effects. 1-(2-methoxybenzyl)-4-phenylpiperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methoxybenzyl)-4-phenylpiperazine in lab experiments is its relatively low toxicity. 1-(2-methoxybenzyl)-4-phenylpiperazine has been shown to have a low LD50 in animal models, meaning it is unlikely to cause significant harm at therapeutic doses. However, one limitation of using 1-(2-methoxybenzyl)-4-phenylpiperazine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(2-methoxybenzyl)-4-phenylpiperazine. One area of interest is its potential as a treatment for addiction. 1-(2-methoxybenzyl)-4-phenylpiperazine has been shown to reduce drug-seeking behavior in animal models, suggesting it may have potential as a treatment for substance use disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxybenzyl)-4-phenylpiperazine and its potential therapeutic applications.
Conclusion
In conclusion, 1-(2-methoxybenzyl)-4-phenylpiperazine is a synthetic compound that has been studied extensively for its potential use in scientific research. It has been shown to have anxiolytic and antipsychotic effects, and may have potential as a treatment for addiction. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

1-(2-methoxybenzyl)-4-phenylpiperazine can be synthesized using a variety of methods. One common method involves the reaction of 1-(2-methoxybenzyl)piperazine with phenylmagnesium bromide in the presence of a catalyst such as copper iodide. This reaction results in the formation of 1-(2-methoxybenzyl)-4-phenylpiperazine with a yield of approximately 50%.

Scientific Research Applications

1-(2-methoxybenzyl)-4-phenylpiperazine has been used in various scientific research studies due to its potential as a therapeutic agent. One study found that 1-(2-methoxybenzyl)-4-phenylpiperazine has anxiolytic effects, meaning it can reduce anxiety in animal models. 1-(2-methoxybenzyl)-4-phenylpiperazine has also been shown to have antipsychotic effects, making it a potential treatment for disorders such as schizophrenia.

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-18-10-6-5-7-16(18)15-19-11-13-20(14-12-19)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNRJDAPSFQWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxybenzyl)-4-phenylpiperazine

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